molecular formula C27H25N5O3S B11280943 N-{4-Methyl-2-[3-({1-[(2-methylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide

N-{4-Methyl-2-[3-({1-[(2-methylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide

Cat. No.: B11280943
M. Wt: 499.6 g/mol
InChI Key: GQDGSTNATGSRJT-UHFFFAOYSA-N
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Description

N-{4-Methyl-2-[3-({1-[(2-methylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazinyl group, a sulfanyl linkage, and a benzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Methyl-2-[3-({1-[(2-methylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazinyl core, the introduction of the sulfanyl linkage, and the final coupling with the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-Methyl-2-[3-({1-[(2-methylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

N-{4-Methyl-2-[3-({1-[(2-methylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-Methyl-2-[3-({1-[(2-methylphenyl)carbamoyl]ethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C27H25N5O3S

Molecular Weight

499.6 g/mol

IUPAC Name

N-[4-methyl-2-[3-[1-(2-methylanilino)-1-oxopropan-2-yl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]benzamide

InChI

InChI=1S/C27H25N5O3S/c1-16-13-14-22(29-25(34)19-10-5-4-6-11-19)20(15-16)23-26(35)30-27(32-31-23)36-18(3)24(33)28-21-12-8-7-9-17(21)2/h4-15,18H,1-3H3,(H,28,33)(H,29,34)(H,30,32,35)

InChI Key

GQDGSTNATGSRJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C3=NN=C(NC3=O)SC(C)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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